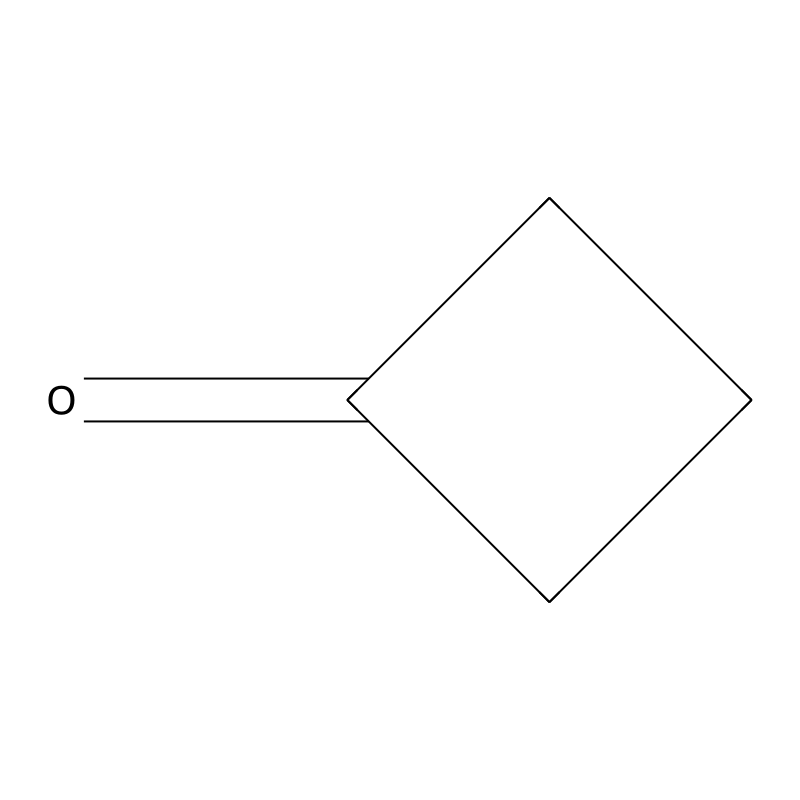Cyclobutanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis of Complex Molecules
- Building Block: Cyclobutanone serves as a crucial building block for synthesizing various complex molecules, including natural products, pharmaceuticals, and functional materials. Its strained ring structure makes it reactive, allowing for diverse chemical transformations.
- Pharmaceutical Intermediates: It is a valuable starting material for synthesizing various pharmaceutical intermediates, including anticonvulsants, muscle relaxants, and other therapeutic agents.
Organic Synthesis
- Precursor for Cyclobutane Derivatives: Cyclobutanone acts as a precursor for synthesizing a wide range of cyclobutane derivatives, which are essential components in numerous organic compounds.
- Development of Novel Catalysts: Research explores using cyclobutanone in developing novel catalysts that can facilitate specific chemical reactions with improved efficiency and selectivity.
Exploration of its Chemical Properties
- Understanding Ring Strain: Studies investigate the unique properties of cyclobutanone, particularly its ring strain, which influences its reactivity and potential applications in material science and drug design.
- Photochemical Reactions: Research explores the photochemical behavior of cyclobutanone, aiming to understand its light-induced reactions and potential applications in areas like solar energy conversion or organic photovoltaics.
Cyclobutanone is an organic compound with the molecular formula . It is classified as a four-membered cyclic ketone, specifically a cycloalkanone. This compound appears as a colorless, volatile liquid at room temperature and is notable for being the smallest cyclic ketone that can be handled with relative ease, especially when compared to its more reactive counterpart, cyclopropanone . Cyclobutanone's structure consists of a carbonyl group () attached to a cyclobutane ring, which contributes to its unique chemical properties.
While specific biological activities of cyclobutanone are not extensively documented, its derivatives have been studied for potential pharmacological effects. Research indicates that certain cyclobutanone derivatives may exhibit antitumor activity, although further studies are necessary to fully understand their biological implications .
Several methods exist for synthesizing cyclobutanone:
- Oxidative Decarboxylation: This method involves the oxidative decarboxylation of cyclobutanecarboxylic acid, which has been optimized using various reagents .
- Diazomethane Reaction: A more efficient synthesis involves reacting diazomethane with ketene, yielding cyclobutanone through a ring expansion mechanism .
- Lithium Iodide Catalysis: Another method utilizes lithium iodide to catalyze the rearrangement of oxaspiropentane, which is formed from methylenecyclopropane .
- Radical Processes: Recent advances have introduced radical-mediated methods for constructing cyclobutanones from diazoketones and other precursors .
These methods highlight the versatility of synthetic approaches available for producing cyclobutanone.
Cyclobutanone serves as an important intermediate in organic synthesis. It is utilized in the preparation of various pharmaceutical compounds and agrochemicals. Its derivatives have been explored for potential applications in medicinal chemistry due to their unique structural features and biological activities .
Recent studies have focused on the interaction of cyclobutanone derivatives with radical species. For example, cyclobutanone oximes can undergo iminyl-radical-triggered ring-opening reactions, which allow for the capture of small molecules like sulfur dioxide and carbon monoxide . These interactions suggest potential pathways for developing new materials or compounds with specific functionalities.
Cyclobutanone shares similarities with other cyclic ketones but possesses unique characteristics that distinguish it from them. Below are some comparable compounds:
| Compound | Molecular Formula | Characteristics |
|---|---|---|
| Cyclopentanone | Five-membered ring; more stable than cyclobutanone | |
| Cyclohexanone | Six-membered ring; widely used in industrial applications | |
| Cyclopropanone | Highly reactive; smallest cyclic ketone | |
| 3-Methylcyclobutanone | Methyl-substituted derivative; retains cyclic structure |
Cyclobutanone's smaller size compared to cyclopentanone and cyclohexanone makes it more reactive, while its stability surpasses that of cyclopropanone. This balance between reactivity and stability makes it a valuable compound in synthetic organic chemistry.
Boiling Point
Melting Point
UNII
GHS Hazard Statements
H225 (20%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (80%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms

Flammable








